![molecular formula C18H27N3O4S B10967930 N-Cyclopentyl-2-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-acetamide](/img/structure/B10967930.png)
N-Cyclopentyl-2-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound likely has interesting pharmacological properties due to its structural features.
N-Cyclopentyl-2-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-acetamide: is a chemical compound with the molecular formula . Its systematic name is quite a mouthful, so let’s break it down:
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it can be synthesized through various methods involving piperazine derivatives and sulfonyl chlorides.
- Industrial production methods would likely involve optimization for yield, scalability, and cost-effectiveness.
Chemical Reactions Analysis
Benzylic Bromination: The benzylic position (the carbon adjacent to the benzene ring) is susceptible to bromination.
Other Reactions: Further reactions may involve substitution, reduction, or other transformations. Common reagents and conditions would depend on the specific synthetic pathway.
Major Products: The major products would be derivatives of the starting compound, modified by the reactions performed.
Scientific Research Applications
Medicinal Chemistry: Investigating its potential as a drug candidate due to its unique structure.
Biological Studies: Assessing its interactions with biological targets (e.g., receptors, enzymes).
Industry: Possible applications in materials science or chemical engineering.
Mechanism of Action
- The exact mechanism of action remains speculative without specific research data. understanding its interactions with cellular components (e.g., proteins, nucleic acids) would be crucial.
Comparison with Similar Compounds
Similar Compounds: While I don’t have a direct list of similar compounds, we can compare this compound’s structure and properties to related molecules in the literature.
Uniqueness: Highlighting its unique features would require a detailed analysis of its chemical space and biological relevance.
Remember that this compound’s full potential lies in the hands of researchers who explore its properties and applications
Properties
Molecular Formula |
C18H27N3O4S |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-cyclopentyl-2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]acetamide |
InChI |
InChI=1S/C18H27N3O4S/c1-25-16-6-8-17(9-7-16)26(23,24)21-12-10-20(11-13-21)14-18(22)19-15-4-2-3-5-15/h6-9,15H,2-5,10-14H2,1H3,(H,19,22) |
InChI Key |
UGRWVCQGIFDIKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,5-Dichlorophenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea](/img/structure/B10967849.png)

![2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]acetamide](/img/structure/B10967860.png)
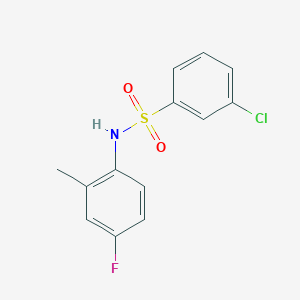
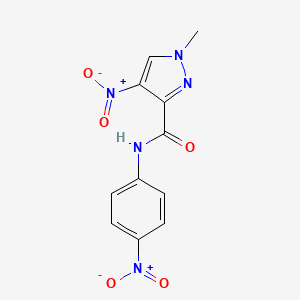
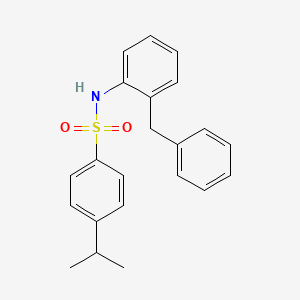
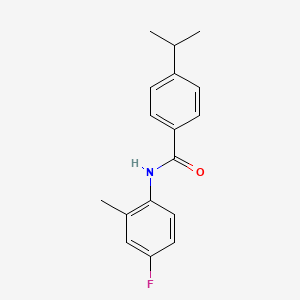
![3-{[(4-Ethoxyphenyl)carbamoyl]amino}benzoic acid](/img/structure/B10967898.png)


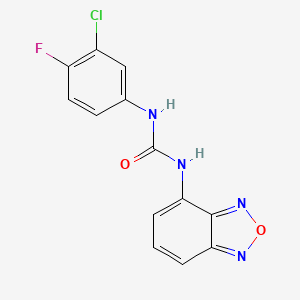
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-3-phenylurea](/img/structure/B10967916.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B10967922.png)
![2-(5-Methyl-4-p-tolyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-phenyl-acetamide](/img/structure/B10967924.png)
